Cresol Red sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H17NaO5S |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

sodium;2-[(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1 |

InChI Key |

GBXGEGUVARLBPB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Cresol Red Sodium Salt: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Applications, and Experimental Protocols for Cresol Red Sodium Salt in Research and Development.

This compound is a versatile triphenylmethane (B1682552) dye with significant applications in various scientific disciplines.[1] Primarily utilized as a pH indicator, its utility extends to molecular biology as a tracking dye in gel electrophoresis and as a component in polymerase chain reaction (PCR) buffers.[1][2] This technical guide provides a detailed overview of its chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, scientifically known as o-Cresolsulfonephthalein sodium salt, is a water-soluble dye that exhibits distinct color changes at two different pH ranges.[3][4][5] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 62625-29-0 | [2][3][4] |

| Molecular Formula | C₂₁H₁₇NaO₅S | [2][3][6] |

| Molecular Weight | 404.41 g/mol | [4][7][8] |

| Appearance | Reddish-brown to dark brown powder | [3][9] |

| Melting Point | 250 °C (decomposes) | [3][8][10] |

| Solubility | Soluble in water (1 mg/mL) and ethanol. | [2][8][11] |

| Storage | Store at room temperature, protected from heat and incompatibles. | [9][12] |

| Stability | Stable under normal temperatures and pressures. | [9][12] |

pH Indicator Properties and Mechanism

This compound is a diprotic indicator, meaning it undergoes two distinct color changes at different pH values. This property makes it a valuable tool for monitoring pH in a wide range of chemical and biological experiments.

| pH Range | Color Change (with increasing pH) | pKa | References |

| 0.2 - 1.8 | Red to Yellow | ~1.0 | [2][4][13] |

| 7.2 - 8.8 | Yellow to Reddish-purple | ~8.3 | [1][2][4][14] |

The color change is a result of alterations in the molecule's electronic structure as it gains or loses protons in response to the surrounding pH. The diagram below illustrates this transition.

UV-Visible Absorption Spectra

The different protonated states of Cresol Red exhibit distinct absorption maxima, which can be utilized for spectrophotometric pH measurements. The fully protonated form (H₂CR) has a maximum absorption (λmax) around 518 nm, the monoprotonated form (HCR⁻) at approximately 434 nm, and the deprotonated form (CR²⁻) at about 573 nm.[8] An isosbestic point for the HCR⁻/CR²⁻ equilibrium is observed at 483 nm.[8][15]

Applications in Molecular Biology

Beyond its role as a pH indicator, this compound is a valuable reagent in molecular biology laboratories.

Tracking Dye in Gel Electrophoresis

Cresol Red is frequently used as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis to monitor the migration of nucleic acids and proteins.[1][2] In a standard 1% agarose gel, it migrates at a rate comparable to a DNA fragment of approximately 125 base pairs (bp).[1][2] This allows researchers to visually track the progress of the electrophoresis run and prevent the samples from running off the gel.

The following diagram illustrates the typical workflow for using Cresol Red as a tracking dye in agarose gel electrophoresis.

Component of PCR Buffers

A significant advantage of Cresol Red is that it generally does not inhibit Taq polymerase, unlike some other common loading dyes.[2][6] This allows for its inclusion directly in the PCR master mix, streamlining the post-PCR workflow by eliminating the need for a separate loading dye addition step before gel electrophoresis.[9][12]

Experimental Protocols

Preparation of Cresol Red Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a standard 0.1% Cresol Red indicator solution for use in titrations and other pH-dependent assays.

Materials:

-

This compound: 0.1 g

-

0.1 M Sodium Hydroxide (NaOH): 2.65 mL

-

95% Ethanol: 20 mL

-

Distilled Water

Procedure:

-

In a 100 mL volumetric flask, combine 0.1 g of this compound with 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.[1]

-

Gently warm the mixture to facilitate dissolution.[16]

-

Once the dye is completely dissolved, allow the solution to cool to room temperature.

-

Add distilled water to bring the final volume to 100 mL.[1]

-

Mix the solution thoroughly.

Preparation of 5X Direct-Loading PCR Buffer with Cresol Red

This protocol describes the preparation of a 5X PCR loading buffer that includes Cresol Red, allowing for direct loading of PCR products onto an agarose gel.

Materials:

-

Sucrose (B13894): 3 g

-

1 M MgCl₂·6H₂O: 150 µL

-

1 M KCl: 500 µL

-

1 M (NH₄)₂SO₄: 400 µL

-

1 M Tris-Cl, pH 9.0: 500 µL

-

This compound: 0.003 g

-

10% IGEPAL CA-630 (or equivalent non-ionic detergent): 250 µL

-

Distilled Water

Procedure:

-

In a suitable container, dissolve 3 g of sucrose in 5 mL of distilled water.

-

Add the following reagents in the specified order, mixing after each addition: 150 µL of 1 M MgCl₂·6H₂O, 500 µL of 1 M KCl, 400 µL of 1 M (NH₄)₂SO₄, and 500 µL of 1 M Tris-Cl, pH 9.0.

-

Add 0.003 g of Cresol Red and 250 µL of 10% IGEPAL CA-630.

-

Mix the solution well and briefly centrifuge to collect the contents.

-

Add distilled water to a final volume of 10 mL.

-

Sterilize the buffer by passing it through a 0.22 µm filter.

-

Aliquot and store at -20°C. For use, add 4 µL of the 5X buffer to a 20 µL PCR reaction.[1]

Safety and Handling

This compound is generally considered stable and not highly hazardous.[9] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder or solutions.[3][7]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[3][7]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[9][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9][12]

In case of contact, flush the affected area with copious amounts of water. For eye contact, seek medical attention.[7]

Conclusion

This compound is a robust and versatile chemical with broad applications in research. Its well-defined pH-dependent color changes make it an excellent indicator for a variety of analytical procedures. Furthermore, its utility as a non-inhibitory tracking dye in molecular biology streamlines workflows and enhances efficiency. The data and protocols presented in this guide provide a comprehensive resource for the effective utilization of this compound in a research setting.

References

- 1. goldbio.com [goldbio.com]

- 2. Cresol Red - Wikipedia [en.wikipedia.org]

- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 4. neutronco.com [neutronco.com]

- 5. This compound | I10527 | CAS 62625-29-0 | TriStains [tristains.com]

- 6. This compound, pH indicator dye (CAS 62625-29-0) | Abcam [abcam.com]

- 7. labdepotinc.com [labdepotinc.com]

- 8. researchgate.net [researchgate.net]

- 9. fpsc.wisc.edu [fpsc.wisc.edu]

- 10. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 11. Absorption [Cresol Red] | AAT Bioquest [aatbio.com]

- 12. genomica.uaslp.mx [genomica.uaslp.mx]

- 13. This compound CAS#: 62625-29-0 [m.chemicalbook.com]

- 14. Cresol Red | CAS#:62625-29-0 | Chemsrc [chemsrc.com]

- 15. researchgate.net [researchgate.net]

- 16. people.bu.edu [people.bu.edu]

Cresol Red Sodium Salt: A Comprehensive Technical Guide to its pH Indicator Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresol (B1669610) Red sodium salt, a member of the sulfonphthalein family of dyes, is a widely utilized pH indicator in various scientific disciplines, including analytical chemistry, molecular biology, and pharmaceutical development. Its utility stems from distinct, pH-dependent color transitions, which are a direct consequence of alterations in its molecular structure and electron resonance. This technical guide provides an in-depth exploration of the core mechanism of Cresol Red sodium salt as a pH indicator, intended for a scientific audience. The document outlines the fundamental chemical principles governing its function, presents key quantitative data in a structured format, offers detailed experimental protocols for its application, and includes visualizations of the chemical pathways and experimental workflows.

Core Mechanism of pH Indication

Cresol Red, systematically known as o-cresolsulfonephthalein, is a weak acid.[1] Its function as a pH indicator is rooted in its ability to exist in different structural forms, each with a unique light absorption spectrum, depending on the hydrogen ion concentration (pH) of the solution.[2] The perceived color of the indicator in a solution is determined by which of these forms is predominant.

The molecule possesses two distinct pH transition ranges, a characteristic that expands its applicability across a wide pH spectrum.[2]

-

First Transition (pH 0.2 - 1.8): In strongly acidic conditions (pH below 0.2), Cresol Red exists in its protonated, quinoid form, which appears red. As the pH increases towards 1.8, it loses a proton to form a yellow-colored species.[2]

-

Second Transition (pH 7.2 - 8.8): This is the more commonly utilized range. In neutral to slightly acidic solutions (pH below 7.2), the indicator is in a yellow, monoprotonated sultone form. As the solution becomes more alkaline, it undergoes a second deprotonation, leading to a structural rearrangement that results in a red to purplish-red dianionic form with a more extensively conjugated system.[1][2][3] This extended conjugation is responsible for the absorption of longer wavelengths of light, resulting in the observed red color.[4]

The equilibrium between the acidic (H₂In), intermediate (HIn⁻), and basic (In²⁻) forms can be represented by the following simplified equations:

H₂In (Red) ⇌ H⁺ + HIn⁻ (Yellow) HIn⁻ (Yellow) ⇌ H⁺ + In²⁻ (Red/Purplish-Red)

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as a pH indicator.

| Property | Value | References |

| Chemical Formula | C₂₁H₁₇NaO₅S | [5] |

| Molecular Weight | 404.41 g/mol | [5] |

| First pKa | ~1.0 - 1.8 | [6][7] |

| Second pKa | ~8.3 | [8] |

| Melting Point | 250 °C (decomposes) | [9] |

| pH Transition Range | Color Change | Wavelength Maxima (λmax) | References |

| 0.2 - 1.8 | Red to Yellow | H₂In: 518 nm | [2][4] |

| 7.2 - 8.8 | Yellow to Red/Purplish-Red | HIn⁻: 433 nm, In²⁻: 573 nm | [2][4] |

Experimental Protocols

Preparation of Cresol Red Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of Cresol Red indicator suitable for use in titrations and other pH measurements.

Materials:

-

This compound (0.1 g)

-

Ethanol (B145695) (95%, 20 mL)

-

Sodium hydroxide (B78521) (0.1 M, 2.65 mL)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Beaker

-

Stirring rod

Procedure:

-

Weigh 0.1 g of this compound and transfer it to a beaker.

-

Add 20 mL of 95% ethanol and 2.65 mL of 0.1 M sodium hydroxide solution to the beaker.[10]

-

Gently warm the mixture while stirring to facilitate the dissolution of the Cresol Red.

-

Once the solid is completely dissolved, transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the prepared indicator solution in a well-sealed container at room temperature.[11][12]

Spectrophotometric Determination of pH

This protocol outlines the use of Cresol Red for the precise determination of pH using a spectrophotometer. This method is particularly useful for analyzing the pH of solutions where high accuracy is required, such as in seawater analysis.[13][14]

Materials:

-

Cresol Red indicator solution (as prepared in 3.1)

-

Sample solution of unknown pH

-

Spectrophotometer

-

Cuvettes (1 cm path length)

-

pH buffer solutions for calibration (optional, for validation)

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at two wavelengths: 433 nm (the absorbance maximum of the acidic form, HIn⁻) and 573 nm (the absorbance maximum of the basic form, In²⁻).[4]

-

Blank Measurement: Fill a cuvette with the sample solution without any indicator. Place it in the spectrophotometer and zero the absorbance at both 433 nm and 573 nm.

-

Sample Measurement: Add a precise, small volume of the Cresol Red indicator solution to a known volume of the sample solution. The final concentration of the indicator should be low enough to not significantly alter the pH of the sample. Mix thoroughly.

-

Fill a cuvette with the sample-indicator mixture and measure the absorbance at 433 nm (A₄₃₃) and 573 nm (A₅₇₃).

-

pH Calculation: The pH of the sample can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric measurements:

pH = pKa₂ + log { (R - e₁) / (e₂ - R * e₃) }

Where:

-

pKa₂ is the second acid dissociation constant of Cresol Red under the experimental conditions (temperature and salinity dependent).

-

R is the ratio of the absorbances: R = A₅₇₃ / A₄₃₃.

-

e₁, e₂, and e₃ are molar absorptivity ratios that are dependent on temperature and salinity.[13] For precise measurements, these constants must be determined for the specific conditions of the experiment.

-

Visualizations

Signaling Pathway of Cresol Red pH Indication

The following diagram illustrates the structural changes and corresponding color transitions of Cresol Red at different pH levels.

Caption: pH-dependent equilibrium of Cresol Red.

Experimental Workflow for Spectrophotometric pH Measurement

This diagram outlines the sequential steps involved in determining the pH of a sample using Cresol Red and a spectrophotometer.

Caption: Workflow for pH determination via spectrophotometry.

References

- 1. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 2. nbinno.com [nbinno.com]

- 3. クレゾールレッド indicator grade, Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Chrominfo: Preparation of cresol red indicator solution [chrominfo.blogspot.com]

- 7. Acid-Base Indicators [wiredchemist.com]

- 8. Evaluation of indicator-based pH measurements for freshwater over a wide range of buffer intensities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 62625-29-0 [chemicalbook.com]

- 10. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 11. Cresol Red Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

- 12. Cresol Red Solution [novoprolabs.com]

- 13. "Physical–chemical Characterization of Purified Cresol Red for Spectrop" by Mark C. Patsavas, Robert H. Byrne et al. [digitalcommons.usf.edu]

- 14. researchgate.net [researchgate.net]

Cresol Red Sodium Salt: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Cresol Red sodium salt is a widely utilized pH indicator in various scientific disciplines, including molecular biology, biochemistry, and analytical chemistry. Its utility stems from its distinct color changes in response to pH variations and its general compatibility with biological systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions, presenting available data, outlining experimental protocols, and illustrating key concepts.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 62625-29-0 | [1][2] |

| Molecular Formula | C₂₁H₁₇NaO₅S | [1][2] |

| Molecular Weight | 404.4 g/mol | [1] |

| Appearance | Reddish-orange to dark brownish-red powder | [2] |

| Melting Point | 250 °C (decomposes) | [2] |

Aqueous Solubility

The solubility of this compound in water is a key factor for its application in aqueous systems.

Qualitative and Semi-Quantitative Solubility

This compound is generally described as being soluble in water.[2] The sodium salt form significantly enhances its water solubility compared to the free acid form.[3]

| Solvent | Solubility | Conditions | Reference |

| Water | 1 mg/mL | Not Specified | [1][4] |

| Water | A 0.1% solution is clear, indicating solubility of at least 1 mg/mL. | Not Specified | [5] |

| Dilute Alcohols | Soluble | Not Specified | |

| Acids | Soluble | Not Specified | |

| Alkalies | Soluble | Not Specified |

Factors Affecting Solubility

pH: The pH of the aqueous solution can influence the solubility of this compound. While quantitative data for a solubility versus pH curve is not available, the different ionic forms of the molecule at various pH values will have different solubilities.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is critical for its reliable performance as a pH indicator and in other applications.

General Stability Profile

This compound is considered stable under normal laboratory conditions.[7] For long-term storage of the solid, ambient conditions are appropriate, and the product can be stored for up to 12 months.[1]

Factors Affecting Stability

-

Light: this compound is light-sensitive.[8] Aqueous solutions should be protected from light to prevent photodegradation. Studies have shown that Cresol Red is sensitive to UV irradiation.[9][10]

-

Temperature: Elevated temperatures should be avoided during storage to prevent thermal degradation.[8]

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can cause degradation of the dye.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Preparation of a Stock Solution

This protocol is suitable for preparing a standard stock solution for use as a pH indicator.

-

Weighing: Accurately weigh 100 mg of this compound powder.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 80 mL of distilled or deionized water.

-

Mixing: Gently swirl the flask to dissolve the powder. An ultrasonic bath can be used to aid dissolution if necessary.

-

Dilution: Once fully dissolved, bring the solution to the 100 mL mark with distilled or deionized water.

-

Storage: Store the solution in a well-sealed, light-protected container at room temperature.

Protocol for Determining Aqueous Solubility at Various Temperatures

This protocol outlines a method to determine the solubility of this compound in water as a function of temperature.[11][12]

-

Sample Preparation: Add a known excess amount of this compound to a known volume of distilled water in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Equilibration: Stir the suspension at a constant, controlled temperature until equilibrium is reached (typically 24-48 hours). Ensure that solid this compound remains undissolved.

-

Sampling: Once equilibrium is established, stop the stirring and allow the excess solid to settle. Carefully extract a known volume of the supernatant using a pre-heated pipette with a filter to avoid drawing in solid particles.

-

Analysis: Dilute the collected sample with a known volume of solvent. Determine the concentration of this compound in the diluted sample using UV-Vis spectrophotometry by measuring the absorbance at its λmax and using a pre-established calibration curve.

-

Calculation: Calculate the solubility in g/100 mL at the tested temperature.

-

Repeat: Repeat steps 2-5 for a range of desired temperatures.

Protocol for Assessing the Stability of an Aqueous Solution

This protocol describes a method to assess the stability of a this compound solution under specific conditions (e.g., exposure to light or elevated temperature).

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.1 mg/mL) in a suitable aqueous buffer.

-

Initial Analysis: Immediately after preparation (t=0), determine the initial concentration of the solution using a validated analytical method, such as UV-Vis spectrophotometry at the λmax.

-

Storage Conditions: Aliquot the solution into several sealed, light-protected containers. Store the containers under the desired stress conditions (e.g., in a temperature-controlled oven at 40°C or in a photostability chamber).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a sample and analyze the concentration of this compound.

-

Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the degradation rate and, if applicable, the half-life of the compound under the tested conditions.

Visualizations

pH-Dependent Equilibrium of Cresol Red

The following diagram illustrates the two pH-dependent color transitions of Cresol Red.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for determining the solubility of this compound at a specific temperature.

Experimental Workflow for Aqueous Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of an aqueous solution of this compound.

References

- 1. This compound, pH indicator dye (CAS 62625-29-0) | Abcam [abcam.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | I10527 | CAS 62625-29-0 | TriStains [tristains.com]

- 4. クレゾールレッド ナトリウム塩 indicator grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. 151390250 [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. neutronco.com [neutronco.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chymist.com [chymist.com]

- 12. Untitled [faculty.uml.edu]

Cresol Red Sodium Salt: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Cresol Red sodium salt, a versatile triphenylmethane (B1682552) dye, serves as an invaluable tool in a multitude of laboratory settings. Its utility spans from a reliable pH indicator to a convenient tracking dye in molecular biology techniques. This technical guide provides an in-depth exploration of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their scientific endeavors.

Core Applications in the Laboratory

This compound is predominantly utilized in three key areas within the research and development landscape: as a pH indicator, a tracking dye in gel electrophoresis, and as a component in polymerase chain reaction (PCR) formulations.

pH Indication

With two distinct pH transition ranges, this compound is a highly effective visual indicator for estimating and monitoring the pH of aqueous solutions.[1] Its color transitions are sharp and easily discernible, making it suitable for titrations and the preparation of microbiological culture media and other pH-sensitive reagents.[2][3] The dye exhibits a red to yellow transition in acidic conditions and a yellow to reddish-purple change in alkaline environments.[4][5]

Tracking Dye in Gel Electrophoresis

In molecular biology, this compound is frequently incorporated into loading buffers for agarose (B213101) and polyacrylamide gel electrophoresis.[3][6] Its migration rate allows for the visual tracking of the electrophoresis progress, preventing the samples from running off the gel. In a standard 1% agarose gel, Cresol Red migrates at a rate comparable to a DNA fragment of approximately 125 base pairs.[7] This property is crucial for monitoring the separation of nucleic acids (DNA, RNA) and proteins.[3][6]

Component in PCR Reagents

A significant advantage of this compound is its compatibility with enzymatic reactions, particularly PCR. It does not significantly inhibit Taq polymerase, a key enzyme in PCR.[4][7] This allows for its inclusion directly into the PCR master mix, serving as both a loading dye and a reaction progress indicator.[8] This streamlines the workflow by eliminating the need for a separate post-PCR addition of loading buffer, thereby saving time and reducing the risk of cross-contamination.[8]

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its effective application. The following tables summarize the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₂₁H₁₇NaO₅S | [4] |

| Molecular Weight | 404.4 g/mol | [4] |

| Acidic pH Range | 0.2 (Red) - 1.8 (Yellow) | [4][5] |

| Alkaline pH Range | 7.2 (Yellow) - 8.8 (Reddish-Purple) | [4][5] |

| Solubility | Soluble in water and ethanol (B145695) | [1][4] |

| Application | Parameter | Value | References |

| Agarose Gel Electrophoresis | Apparent Migration Rate (1% Agarose) | ~125 base pairs | [7] |

| Spectrophotometry | Wavelength of Maximum Absorbance (Acidic form) | 433 nm | [9] |

| Spectrophotometry | Wavelength of Maximum Absorbance (Basic form) | 573 nm | [9] |

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Preparation of Cresol Red pH Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a stock solution of Cresol Red for general pH indicator purposes.

Materials:

-

This compound

-

95% Ethanol

-

0.1 M Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh 0.1 g of this compound and transfer it to a 100 mL volumetric flask.

-

Add 20 mL of 95% ethanol to the flask.

-

Add 2.65 mL of 0.1 M NaOH solution.

-

Stir the mixture until the this compound is completely dissolved.

-

Add distilled or deionized water to bring the final volume to 100 mL.

-

Mix the solution thoroughly.

-

Store the solution in a tightly sealed container at room temperature. The solution is stable for an extended period.[4]

Preparation of 6X Agarose Gel DNA Loading Dye

This protocol describes the preparation of a 6X loading dye containing Cresol Red for agarose gel electrophoresis.

Materials:

-

This compound

-

Sucrose (B13894) or Glycerol

-

Tris-HCl (1 M, pH 8.0)

-

EDTA (0.5 M, pH 8.0)

-

Distilled or deionized water

-

50 mL conical tube

Procedure:

-

To a 50 mL conical tube, add:

-

15 mL of sterile, distilled or deionized water.

-

18 g of sucrose (or 15 mL of glycerol).

-

600 µL of 1 M Tris-HCl, pH 8.0.

-

1.2 mL of 0.5 M EDTA, pH 8.0.

-

30 mg of this compound.

-

-

Vortex the mixture thoroughly until all components are dissolved.

-

Adjust the final volume to 50 mL with sterile, distilled or deionized water.

-

Aliquot and store at -20°C for long-term storage or at 4°C for short-term use.

Direct Addition of Cresol Red to PCR Master Mix

This protocol outlines the incorporation of Cresol Red directly into a PCR master mix.

Materials:

-

Standard PCR reaction components (Taq polymerase, dNTPs, buffer, MgCl₂, primers, template DNA)

-

1% (w/v) Cresol Red solution in water

Procedure:

-

Prepare the PCR master mix with all the necessary components except the template DNA.

-

For a final reaction volume of 20-50 µL, add the 1% Cresol Red solution to a final concentration of 0.005% to 0.01%. For example, for a 25 µL reaction, add 0.125 to 0.25 µL of the 1% Cresol Red solution.

-

Alternatively, a pre-made 5X direct-loading PCR buffer containing Cresol Red can be used.[8] A typical recipe involves dissolving 3 g of sucrose and 0.003 g of Cresol Red in a buffered solution containing MgCl₂, KCl, and Tris-HCl, with a final volume of 10 mL.[8]

-

Add the template DNA to the master mix.

-

Proceed with the thermal cycling protocol as planned.

-

After PCR, the samples can be directly loaded onto an agarose gel for analysis.

Spectrophotometric pH Measurement

This protocol provides a general method for determining the pH of a solution using Cresol Red and a spectrophotometer.

Materials:

-

Cresol Red indicator solution (e.g., 1 mM stock solution)

-

Spectrophotometer

-

Cuvettes

-

pH buffer standards for calibration

-

The sample solution of unknown pH

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 433 nm and 573 nm.

-

Blank Measurement: Fill a cuvette with the sample solution (without Cresol Red) and use it to blank the spectrophotometer at both wavelengths.

-

Indicator Addition: Add a small, precise volume of the Cresol Red stock solution to the blanked sample solution in the cuvette. The final concentration of the indicator should be low enough to ensure absorbance values are within the linear range of the spectrophotometer.

-

Absorbance Measurement: Thoroughly mix the solution and measure the absorbance at 433 nm (A₄₃₃) and 573 nm (A₅₇₃).

-

pH Calculation: The pH of the solution can be calculated using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation incorporating Beer's Law:

pH = pKa + log { (R - e₁) / (e₂ - R * e₃) }

Where:

-

pKa is the acid dissociation constant of Cresol Red's second transition.

-

R is the ratio of absorbances (A₅₇₃ / A₄₃₃).

-

e₁, e₂, and e₃ are molar absorptivity ratios that are determined by calibration with buffer solutions of known pH.

-

Visualizing Laboratory Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described above.

Potential Interferences and Limitations

While this compound is a robust and versatile reagent, it is essential to be aware of its limitations and potential interferences to ensure accurate and reliable experimental results.

-

pH Indication: The accuracy of pH determination can be affected by high salt concentrations, the presence of proteins, and temperature variations, which can shift the pKa of the indicator. It is crucial to perform calibrations under conditions that closely mimic the experimental sample.

-

Gel Electrophoresis: In high percentage agarose gels, the migration of Cresol Red may overlap with small DNA fragments, potentially obscuring their visualization. It is advisable to run a marker lane to accurately determine the relative migration of the dye and the fragments of interest.

-

Spectrophotometry: The presence of other colored compounds or turbidity in the sample can interfere with absorbance measurements. A proper blank measurement is critical to correct for background absorbance. Furthermore, the indicator itself can slightly alter the pH of poorly buffered solutions, so its concentration should be kept to a minimum.

By understanding these nuances and following the detailed protocols provided, researchers can effectively harness the capabilities of this compound in their laboratory workflows.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. biomall.in [biomall.in]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. DNA Gel Loading Dye Recipes | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 6. DNA-Loading dye 6X | Bioswisstec [bioswisstec.com]

- 7. chem.fsu.edu [chem.fsu.edu]

- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 9. goa-on.org [goa-on.org]

Cresol Red Sodium Salt: A Comprehensive Technical Guide to its Spectral Properties and Absorbance Maxima

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of Cresol Red sodium salt, a vital pH indicator. With applications ranging from analytical chemistry to biological research, a thorough understanding of its absorbance characteristics is paramount for accurate and reliable experimental outcomes.[1][2][3] This document provides a detailed overview of its spectral behavior, experimental protocols for its characterization, and a visualization of its chemical equilibrium.

Core Spectral Properties of this compound

Cresol Red, a member of the sulfonphthalein dye family, exhibits distinct color changes in response to shifts in pH.[1] These visual transitions are a manifestation of alterations in its molecular structure and, consequently, its light absorption properties. The molecule undergoes reversible protonation and deprotonation, leading to different chemical forms with unique absorbance spectra.[1]

This compound has two primary pH transition ranges:

-

pH 0.2 to 1.8: In strongly acidic conditions, it transitions from red to yellow.[4]

-

pH 7.2 to 8.8: In the neutral to alkaline range, it shifts from yellow to a purplish-red.[1][5] This latter range is more commonly utilized in laboratory applications.[1]

The absorbance maxima (λmax) of Cresol Red are dependent on the pH of the solution, corresponding to the different protonated states of the molecule.

Quantitative Spectral Data

The following table summarizes the key absorbance maxima for this compound at different pH levels, compiled from various sources.

| pH Condition | Predominant Species | Color | Absorbance Maxima (λmax) |

| Strongly Acidic (e.g., pH 0.0) | Fully Protonated (H₂CR) | Red | ~518 nm (shoulder) |

| Acidic (e.g., pH 4.5) | Monoprotonated (HCR⁻) | Yellow | 434 nm[6] |

| Alkaline (e.g., pH 8.8 or in 0.01 N NaOH) | Deprotonated (CR²⁻) | Purplish-Red | 572.4 nm[7], 568-576 nm |

| Strongly Alkaline (e.g., pH 12) | Deprotonated (CR²⁻) | Purplish-Red | 573 nm[6] |

An isosbestic point, where the molar absorptivity of the two species in equilibrium is the same, has been identified at approximately 483 nm for the HCR⁻/CR²⁻ equilibrium.[6]

Experimental Protocol: Spectrophotometric Determination of Absorbance Maxima

The following is a generalized methodology for determining the absorbance spectra and pKa of a pH indicator like this compound, based on established spectrophotometric techniques.[8][9]

Objective: To determine the absorbance maxima of the acidic and basic forms of this compound and to identify the isosbestic point.

Materials:

-

This compound

-

Spectrophotometer (UV-Vis)

-

Cuvettes

-

pH meter

-

Volumetric flasks and pipettes

-

Buffer solutions of various pH values (e.g., pH 4, 7, 9)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by dissolving the powder in deionized water.[10]

-

Preparation of Acidic and Basic Forms:

-

To determine the spectrum of the fully acidic form (HCR⁻), dilute a precise volume of the stock solution in a buffer of low pH (e.g., pH 4) or a dilute HCl solution.

-

To determine the spectrum of the basic form (CR²⁻), dilute a precise volume of the stock solution in a buffer of high pH (e.g., pH 9) or a dilute NaOH solution.

-

-

Spectrophotometric Analysis:

-

Calibrate the spectrophotometer using the corresponding buffer or acid/base solution as a blank.

-

Obtain the full absorbance spectrum (e.g., from 400 nm to 700 nm) for both the acidic and basic solutions.[8]

-

Identify the wavelength of maximum absorbance (λmax) for each form.

-

-

Determination of Isosbestic Point:

-

Prepare a series of solutions with varying pH values within the transition range of the indicator (pH 7.2-8.8).

-

Measure the absorbance spectra for each of these solutions.

-

Plot the absorbance spectra on the same graph. The point where all the curves intersect is the isosbestic point.

-

-

Data Analysis:

-

The collected data can be used to calculate the pKa of the indicator using the Henderson-Hasselbalch equation.

-

pH-Dependent Equilibrium of Cresol Red

The color change of Cresol Red is governed by a chemical equilibrium that shifts as a function of the hydrogen ion concentration (pH). The molecule can exist in different protonated states, each with a distinct structure and, therefore, a different color and absorbance spectrum.

Caption: Chemical equilibrium of Cresol Red between its yellow acidic form and purplish-red basic form.

This guide provides a foundational understanding of the spectral properties of this compound for researchers and professionals. Accurate application of this knowledge is crucial for leveraging this versatile indicator in a variety of scientific and developmental contexts.

References

- 1. nbinno.com [nbinno.com]

- 2. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. gspchem.com [gspchem.com]

- 8. chem.fsu.edu [chem.fsu.edu]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. 甲酚红 钠盐 indicator grade | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of Cresol Red Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Cresol Red sodium salt is a common pH indicator used in various laboratory applications, including titrations, cell culture media monitoring, and environmental testing.[1] While it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, adherence to proper safety and handling protocols is essential to ensure a safe laboratory environment and minimize any potential risks.[2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound.

Physicochemical and Toxicological Profile

A thorough understanding of the properties of this compound is fundamental to its safe handling.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H17NaO5S | [3] |

| Molecular Weight | 404.40 g/mol | [3] |

| Appearance | Reddish-brown or dark brown crystalline powder | [2][3] |

| Odor | Odorless | [3] |

| Melting Point | 250 °C (decomposes) | [1][4][5] |

| Solubility | Soluble in water | [2][3] |

| pH Range | 0.2 (yellow) - 1.8 (red); 7.2 (yellow) - 8.8 (red/purple) | [2][6] |

Toxicological Data

No significant acute toxicological data has been identified in literature searches.[2] The material is not classified as harmful by ingestion, and it is not thought to produce adverse health effects or skin irritation based on animal models.[2] However, it may cause mild eye and skin irritation.[3][7]

| Endpoint | Result | Reference |

| Acute Toxicity | No significant data available; not classified as acutely toxic. | [2][8] |

| Skin Corrosion/Irritation | Not classified as a skin irritant, though mild irritation may occur. | [2][3][8] |

| Eye Damage/Irritation | Not classified as a serious eye irritant, but may cause mild irritation. | [3][8] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, OSHA, or CA Prop 65. | [3] |

Prudent Handling and Storage Protocols

Adherence to standard laboratory safety practices is crucial when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[7][9]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3][7][9]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]

-

Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation. If dust is generated, a dust respirator may be necessary.[2][8]

General Handling and Hygiene

-

Do not eat, drink, or smoke when handling.[2]

-

Wash hands thoroughly with soap and water after handling.[2][9]

-

Avoid contact with incompatible materials, such as strong oxidizing agents.[2][3][4]

Storage

-

Store away from incompatible materials and foodstuffs.[2]

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Ingestion | Rinse mouth. Give a glass of water. Do not induce vomiting. Seek medical attention if you feel unwell. | [2][10][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. | [3][7][9] |

| Skin Contact | Flush skin and hair with running water and soap if available. Remove contaminated clothing. Seek medical attention in the event of irritation. | [2][7][9] |

| Inhalation | Remove from the contaminated area to fresh air. Encourage the patient to blow their nose to ensure a clear passage for breathing. | [2][10] |

Spill Response

A clear and logical workflow is critical for managing spills effectively.

Caption: Workflow for this compound Spill Response.

Fire and Explosion Hazard

-

Flammability: this compound is a combustible solid but propagates flame with difficulty.[2]

-

Explosion Hazard: Dust clouds may form an explosive mixture with air. Avoid generating dust, especially in confined spaces.[2]

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires.[3]

-

Hazardous Combustion Products: May produce oxides of carbon and sulfur upon combustion.[3]

Personal Protective Equipment (PPE) Selection Guide

The selection of appropriate PPE is paramount for user safety.

Caption: PPE Selection Guide for Handling this compound.

Conclusion

While this compound is not considered a highly hazardous substance, a diligent and informed approach to its handling is essential for maintaining a safe research environment. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize risks and ensure the well-being of all laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. labdepotinc.com [labdepotinc.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 62625-29-0 [chemicalbook.com]

- 6. B21361.14 [thermofisher.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. di-corp.com [di-corp.com]

- 10. neutronco.com [neutronco.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to Cresol Red Sodium Salt: Molecular Structure, Properties, and Applications

Cresol (B1669610) Red sodium salt is a triphenylmethane (B1682552) dye widely utilized in laboratory settings as a pH indicator.[1] Its distinct color changes at two different pH ranges make it a versatile tool for researchers, scientists, and professionals in drug development. This guide provides a comprehensive elucidation of its molecular structure, physicochemical properties, and key experimental applications.

Molecular Structure and Formula

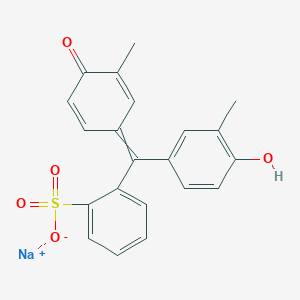

Cresol Red sodium salt, systematically known as sodium 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-3H-2,1λ⁶-benzoxathiol-3-yl]-2-methylbenzen-1-olate, is the sodium salt derivative of Cresol Red.[2] The core structure consists of a sulfonated phthalide (B148349) ring attached to two cresol (methylphenol) groups.[1][3] The presence of the sodium salt significantly enhances its solubility in water compared to its free acid form, making it more practical for use in aqueous solutions.[1][3]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is supported by extensive physicochemical and spectroscopic data. Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₇NaO₅S | [1][4][5] |

| Molecular Weight | ~404.41 g/mol | [1][4][5] |

| CAS Number | 62625-29-0 | [1][4][5][7] |

| Appearance | Reddish-orange to dark brownish-red powder | [4] |

| Melting Point | 250 °C (decomposes) | [4][7] |

| Solubility | Soluble in water and ethanol | [6][7] |

| pKa | 1.0 (at 25°C) and ~8.3 | [7][8] |

| pH Transition Range 1 | pH 0.2 (red) to pH 1.8 (yellow) | [5][7] |

| pH Transition Range 2 | pH 7.2 (yellow) to pH 8.8 (red/purple) | [1][5][7][9] |

| λmax (Maximum Absorbance) | 425 nm, influenced by pH | [7][10] |

Spectroscopic analyses are essential for confirming the molecular structure. Data for Cresol Red and its sodium salt are available in various databases, including ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectra.[10][11][12][13] For instance, the ¹H NMR spectrum shows characteristic shifts for the aromatic and methyl protons.[11] The UV-Vis spectrum exhibits pH-dependent absorption maxima, which is the basis for its function as a pH indicator.[10]

Experimental Protocols

This compound is employed in various laboratory procedures. Detailed protocols for its most common applications are provided below.

This protocol outlines the preparation of a stock solution for use as a pH indicator.

Materials:

-

This compound powder

-

0.1 M Sodium Hydroxide (NaOH)

-

95% Ethanol

-

Distilled water

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh 0.1 g of Cresol Red powder.

-

In a beaker, dissolve the powder in a mixture of 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.[14]

-

Once fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

-

Add distilled water to bring the final volume to 100 mL.[14]

-

Mix thoroughly until the solution is homogeneous. Store at room temperature.

This workflow demonstrates the use of Cresol Red as an indicator for titrating a weak acid with a strong base, where the equivalence point is expected in the pH 7.2-8.8 range.

Caption: Workflow for acid-base titration using Cresol Red.

Cresol Red can be used as a loading dye for agarose (B213101) gel electrophoresis as it does not significantly inhibit Taq polymerase. It also serves as a visual indicator for the migration of nucleic acids.

Protocol for 5X PCR Loading Buffer with Cresol Red:

-

In a 1.5 mL microcentrifuge tube, dissolve 3 g of sucrose (B13894) in 5 mL of sterile distilled water.

-

Add the following reagents in order:

-

150 µL of 1M MgCl₂

-

500 µL of 1M KCl

-

400 µL of 1M (NH₄)₂SO₄

-

500 µL of 1M Tris-Cl, pH 9.0

-

0.003 g of this compound

-

250 µL of 10% IGEPAL CA-630 (or similar non-ionic detergent)[14]

-

-

Vortex the solution thoroughly and perform a brief centrifugation to collect the contents.

-

Add sterile distilled water to a final volume of 10 mL.

-

Sterilize the buffer using a 0.22 µm syringe filter.

-

Aliquot and store at -20°C. Use 4 µL of the 5X buffer in a 20 µL PCR reaction.[14]

Caption: Workflow for using Cresol Red in PCR and electrophoresis.

Applications Summary

This compound is a versatile dye with applications spanning multiple scientific disciplines:

-

pH Indication : Its primary use is in titrations and the preparation of buffer solutions and culture media.[1][3] The two distinct pH ranges allow for its use in both highly acidic and slightly alkaline conditions.[5]

-

Biological Research : It is used to monitor pH in various biological samples, including cell cultures and enzyme assays, where maintaining a specific pH is critical.[3][15]

-

Molecular Biology : It serves as a non-inhibitory tracking dye in PCR and for loading samples onto agarose and polyacrylamide gels.[14]

-

Thermochromic Materials : It has applications in the development of materials that change color in response to temperature.[7]

References

- 1. chemicalworlds.com [chemicalworlds.com]

- 2. B21361.14 [thermofisher.com]

- 3. This compound | I10527 | CAS 62625-29-0 | TriStains [tristains.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. labdepotinc.com [labdepotinc.com]

- 7. This compound CAS#: 62625-29-0 [m.chemicalbook.com]

- 8. Cresol Red | CAS#:62625-29-0 | Chemsrc [chemsrc.com]

- 9. Cresol Red, sodium salt, pure, water soluble, indicator 25 g | Request for Quote [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(62625-29-0) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Absorption [Cresol Red] | AAT Bioquest [aatbio.com]

- 14. goldbio.com [goldbio.com]

- 15. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

Cresol Red Sodium Salt: A Technical Guide to its pH-Dependent Properties and Applications

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Cresol Red sodium salt, a vital pH indicator for researchers, scientists, and professionals in drug development. This document outlines its pH transition ranges, pKa values, and detailed experimental protocols for their determination.

Core Properties of this compound

Cresol Red is a sulfonphthalein dye that exhibits two distinct pH transition ranges, making it a versatile indicator for various analytical applications. The sodium salt form enhances its solubility in aqueous solutions. The color transitions are due to changes in the molecular structure of the dye in response to varying hydrogen ion concentrations.

Physicochemical Data

The quantitative properties of Cresol Red and its sodium salt are summarized below. These values are crucial for the accurate preparation of indicator solutions and the interpretation of experimental results.

| Property | Value | Color Transition |

| pKa₁ | ~1.0 - 1.8 | Red to Yellow |

| pH Range 1 | 0.2 - 1.8[1] | Red (pH < 0.2) → Orange → Yellow (pH > 1.8)[1] |

| pKa₂ | ~7.2 - 8.3[2] | Yellow to Purplish-Red |

| pH Range 2 | 7.2 - 8.8[1][3][4][5] | Yellow (pH < 7.2) → Red → Purplish-Red (pH > 8.8)[5] |

| Molecular Formula | C₂₁H₁₇NaO₅S[4][6] | - |

| Molecular Weight | 404.41 g/mol [4] | - |

| Appearance | Dark green or brown-red powder[7] | - |

Acid-Base Equilibrium of Cresol Red

Cresol Red is a weak acid that undergoes dissociation in solution. The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms is responsible for the observed color change. The following diagram illustrates this fundamental principle.

Experimental Protocols

Preparation of Cresol Red Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of Cresol Red suitable for use as a pH indicator.

Materials:

-

Cresol Red: 0.1 g

-

0.1 M Sodium Hydroxide (NaOH): 2.65 mL[8]

-

95% Ethanol: 20 mL[8]

-

Distilled Water

-

100 mL Volumetric Flask

Procedure:

-

In a 100 mL volumetric flask, combine 0.1 g of Cresol Red with 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.[8]

-

Gently warm the mixture to facilitate the dissolution of the Cresol Red powder.[8]

-

Once the solution is clear, allow it to cool to room temperature.

-

Add distilled water to the flask to bring the final volume to 100 mL.[8]

-

Stopper the flask and invert several times to ensure thorough mixing.

Spectrophotometric Determination of pKa₂

This method allows for the precise determination of the second acid dissociation constant (pKa₂) of Cresol Red. The principle involves measuring the absorbance of the indicator in solutions of varying known pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 6.5 to 9.5.

-

Indicator Addition: Add a constant, small volume of the prepared Cresol Red indicator solution to a fixed volume of each buffer solution.

-

Spectrophotometric Measurement: For each solution, measure the absorbance at two wavelengths corresponding to the maximum absorbance of the acidic (HIn⁻, ~433 nm) and basic (In²⁻, ~573 nm) forms of the indicator.

-

Data Analysis: The pKa is determined using the Henderson-Hasselbalch equation. By plotting the pH of the buffer solutions against the logarithm of the ratio of the concentrations of the deprotonated and protonated forms (calculated from the absorbance values), the pKa₂ corresponds to the pH at which this ratio is equal to 1 (log(1) = 0).

Applications in Molecular Biology

Beyond its use as a traditional pH indicator, Cresol Red is also employed as a tracking dye in DNA and RNA agarose (B213101) gel electrophoresis. It migrates at a rate comparable to a DNA fragment of approximately 125 base pairs. An advantage of Cresol Red is that it does not inhibit Taq polymerase to the same extent as other common loading dyes, allowing it to be included in PCR master mixes.

Preparation of 5X Cresol Red PCR Loading Buffer

Materials:

-

Sucrose (B13894): 3 g

-

1 M MgCl₂·6H₂O: 150 µL

-

1 M KCl: 500 µL

-

1 M (NH₄)₂SO₄: 400 µL

-

1 M Tris-Cl, pH 9.0: 500 µL

-

Cresol Red: 0.003 g

-

10% IGEPAL CA-630: 250 µL

-

Distilled Water

-

0.22 µm filter

Procedure:

-

Dissolve 3 g of sucrose in 5 mL of distilled water.

-

Add the specified amounts of MgCl₂, KCl, (NH₄)₂SO₄, and Tris-Cl solutions.

-

Add 0.003 g of Cresol Red and 250 µL of 10% IGEPAL CA-630.

-

Mix the solution thoroughly and briefly centrifuge to collect all droplets.

-

Adjust the total volume to 10 mL with distilled water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Aliquot and store at -20°C. Use 4 µL of the 5X buffer in a 20 µL PCR reaction.[3]

This comprehensive guide provides essential technical information for the effective use of this compound in research and development. The provided data and protocols are intended to support accurate and reproducible experimental outcomes.

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fpsc.wisc.edu [fpsc.wisc.edu]

- 5. nbinno.com [nbinno.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 8. genomica.uaslp.mx [genomica.uaslp.mx]

An In-depth Technical Guide to the Dual pH Ranges of Cresol Red Indicator

For Researchers, Scientists, and Drug Development Professionals

Cresol Red is a sulfonphthalein dye widely utilized in analytical chemistry as a pH indicator. Its utility is marked by two distinct pH transition ranges, allowing for the visual determination of pH in both acidic and slightly alkaline environments. This technical guide provides a comprehensive overview of the chemical principles, quantitative data, and experimental methodologies related to the dual pH functionality of Cresol Red.

Core Chemical Properties and Mechanism of Action

Cresol Red, systematically named o-cresolsulfonephthalein, is a weak acid that exhibits different structural conformations and, consequently, different colors in response to changes in hydrogen ion concentration.[1][2] The color transitions are a result of the protonation and deprotonation of the molecule, which alters its electronic structure and how it absorbs light.[3]

The molecule undergoes two primary protonation equilibria, corresponding to its two distinct pH ranges. In strongly acidic solutions, Cresol Red is in its fully protonated form (H₂In⁺), which is red. As the pH increases, it loses a proton to form the neutral species (HIn), which is yellow. This first transition occurs in the acidic range. A second deprotonation occurs in the neutral to slightly alkaline range, where HIn loses a second proton to form the dianionic species (In²⁻), which is a purplish-red color.

Quantitative Data

The key quantitative parameters for the two pH ranges of Cresol Red are summarized in the table below. These values are critical for the accurate application of Cresol Red in experimental settings.

| Parameter | Acidic Range | Alkaline Range |

| pH Transition Range | 0.2 – 1.8[2] | 7.2 – 8.8[4][5] |

| Color Change | Red to Yellow[2] | Yellow to Purplish-Red[3] |

| pKa₁ | ~1.0[2] | |

| pKa₂ | ~8.3[6] |

Signaling Pathways and Chemical Equilibria

The color changes of Cresol Red are governed by acid-base equilibria. The following diagrams illustrate the chemical structures and the transitions between them at different pH levels.

Caption: Acid-base equilibrium of Cresol Red in its two pH ranges.

The chemical transformations involve the opening of the lactone ring in the acidic form to a quinoid structure in the basic forms, which results in a more extensive conjugated system and a shift in the absorption spectrum to longer wavelengths.

Caption: Tautomeric forms of Cresol Red at different pH levels.

Experimental Protocols

Preparation of Cresol Red Indicator Solution

A standard Cresol Red indicator solution can be prepared for use in titrations and other pH measurements.

Materials:

-

Cresol Red powder

-

0.1 M Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Distilled water

-

100 ml Volumetric flask

Procedure:

-

Weigh 0.1 g of Cresol Red powder.

-

In the 100 ml volumetric flask, mix 2.65 ml of 0.1 M NaOH with 20 ml of 95% ethanol.

-

Add the Cresol Red powder to the ethanol-NaOH mixture and warm gently to dissolve.

-

Once dissolved, dilute the solution to the 100 ml mark with distilled water and mix thoroughly.[7][8]

Spectrophotometric Determination of pKa

The pKa values of Cresol Red can be accurately determined using spectrophotometry. This method relies on measuring the absorbance of the indicator at different pH values.

Workflow for Spectrophotometric pKa Determination:

Caption: Workflow for the spectrophotometric determination of pKa.

Detailed Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that span the expected transition range of Cresol Red.

-

Sample Preparation: To a constant volume of each buffer solution, add a small, constant amount of the prepared Cresol Red indicator solution.

-

Spectrophotometric Measurement: For each solution, measure the full absorbance spectrum (e.g., from 400 nm to 700 nm) using a spectrophotometer. Use a buffer solution without the indicator as a blank.

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax) for the acidic form (HIn) and the basic form (In²⁻) from the spectra of the most acidic and most basic solutions, respectively.

-

Data Analysis: At the λmax of the basic form, plot the absorbance values against the corresponding pH values of the buffer solutions. The resulting titration curve will be sigmoidal.

-

pKa Calculation: The pKa is the pH at which the concentration of the acidic and basic forms are equal. This corresponds to the inflection point of the sigmoidal curve. Mathematically, it can be determined by finding the pH at which the absorbance is halfway between the minimum and maximum absorbance.[9][10]

This in-depth guide provides the foundational knowledge and practical methodologies for understanding and utilizing the dual pH ranges of the Cresol Red indicator in a research and development setting. Accurate preparation and application of this versatile indicator are essential for reliable pH measurements in a variety of chemical and biological systems.

References

- 1. nbinno.com [nbinno.com]

- 2. Acid-Base Indicators [wiredchemist.com]

- 3. nbinno.com [nbinno.com]

- 4. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 5. goldbio.com [goldbio.com]

- 6. questjournals.org [questjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Cresol Red | C21H18O5S | CID 73013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. ulm.edu [ulm.edu]

Methodological & Application

Application Notes and Protocols: Cresol Red Sodium Salt as a pH Indicator in Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresol Red sodium salt is a versatile triphenylmethane (B1682552) dye commonly employed as a pH indicator in various analytical and biological applications.[1] Its distinct color transitions across two different pH ranges make it a valuable tool for monitoring pH changes in solution.[2][3] This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in acid-base titrations, a fundamental technique in quantitative chemical analysis.

This compound exhibits two primary pH transition ranges:

-

pH 0.2 to 1.8: The color changes from red to yellow.[2]

-

pH 7.2 to 8.8: The color changes from yellow to a reddish-purple.[2][3][4]

The second transition range is particularly useful for titrations involving a weak acid and a strong base, where the equivalence point lies in the slightly alkaline region.

Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Name | o-Cresolsulfonephthalein sodium salt | [2] |

| CAS Number | 62625-29-0 | [2] |

| Molecular Formula | C₂₁H₁₇NaO₅S | [2] |

| Molecular Weight | 404.41 g/mol | [2] |

| Appearance | Dark brown powder | [5] |

| pH Range 1 | 0.2 (red) - 1.8 (yellow) | [2] |

| pH Range 2 | 7.2 (yellow) - 8.8 (reddish-purple) | [2][3][4] |

| pKa₁ | ~1.0 | |

| pKa₂ | ~8.3 | |

| Solubility | Soluble in water and ethanol (B145695) | [5] |

Preparation of Cresol Red Indicator Solution

Accurate and consistent preparation of the indicator solution is crucial for reliable titration results.

Protocol for 0.1% (w/v) Cresol Red Indicator Solution

This protocol yields a 0.1% (w/v) solution suitable for most titration applications.

Materials:

-

This compound

-

95% Ethanol

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Distilled or deionized water

-

100 mL volumetric flask

-

Beaker

-

Stirring rod

Procedure:

-

Weigh out 0.1 g of this compound and transfer it to a beaker.

-

Add 20 mL of 95% ethanol to the beaker.

-

Add 2.65 mL of 0.1 M NaOH solution.[6]

-

Gently warm and stir the mixture until the this compound is completely dissolved.[6]

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.

-

Dilute the solution to the 100 mL mark with distilled water.[7]

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the prepared indicator solution in a well-stoppered bottle, protected from light.

Application in Titrations

The selection of an appropriate pH indicator is paramount for accurate determination of the equivalence point in a titration. The indicator's pH range of color change should coincide with the steep portion of the titration curve around the equivalence point.

Logical Selection of Cresol Red in Titrations

The suitability of Cresol Red for different types of titrations can be understood by examining the pH at the equivalence point.

Caption: Selection of Cresol Red based on titration type.

Experimental Protocol: Titration of a Weak Acid with a Strong Base (e.g., Acetic Acid with NaOH)

Cresol Red is an excellent indicator for this type of titration as the equivalence point typically occurs in the pH range of 8-9.

Materials:

-

0.1 M Acetic Acid (CH₃COOH) solution (analyte)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

0.1% Cresol Red indicator solution

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

White tile or paper

-

Burette stand and clamp

Procedure:

-

Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette 25.00 mL of the 0.1 M acetic acid solution into a clean 250 mL Erlenmeyer flask.

-

Add 2-3 drops of the Cresol Red indicator solution to the flask. The solution should be yellow.

-

Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.

-

Slowly add the NaOH solution from the burette to the acetic acid solution while constantly swirling the flask.

-

As the endpoint is approached, the solution will momentarily turn reddish-purple where the NaOH is added. Add the NaOH drop by drop at this stage.

-

The endpoint is reached when a single drop of NaOH solution causes a persistent change from yellow to the first shade of reddish-purple.[4]

-

Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.

-

Repeat the titration at least two more times to ensure concordant results.

Expected Observations: The solution in the Erlenmeyer flask will be yellow initially. As the NaOH is added, the solution will remain yellow until the equivalence point is near. The endpoint is marked by the first appearance of a persistent reddish-purple color.

Experimental Protocol: Titration of a Strong Acid with a Strong Base (e.g., HCl with NaOH)

While other indicators like bromothymol blue or phenolphthalein (B1677637) are more commonly used for this titration because their pH ranges are closer to the equivalence point of 7, Cresol Red can still be used. However, it is important to note that the color change will occur slightly after the equivalence point.

Materials:

-

0.1 M Hydrochloric Acid (HCl) solution (analyte)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

0.1% Cresol Red indicator solution

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

White tile or paper

-

Burette stand and clamp

Procedure:

-

Follow the same setup and initial steps as described in the weak acid-strong base titration protocol (4.2, steps 1-4). The initial color of the HCl solution with Cresol Red will be yellow.

-

Titrate the HCl solution with the NaOH solution. The color will remain yellow.

-

The endpoint is reached when the solution changes from yellow to the first persistent reddish-purple color.

-

Record the final burette reading and repeat the titration for concordant results.

Titration of a Weak Base with a Strong Acid

Cresol Red is not a suitable indicator for the titration of a weak base with a strong acid. The equivalence point for this type of titration occurs in the acidic pH range (typically pH 4-6). The pH transition range of Cresol Red (7.2-8.8) is well outside this range, and therefore, it will not provide an accurate indication of the equivalence point. An indicator such as Methyl Orange (pH 3.1-4.4) would be a more appropriate choice.

Experimental Workflow and Color Transition

The following diagrams illustrate the general experimental workflow for a titration using Cresol Red and the expected color changes.

Caption: A generalized workflow for acid-base titration.

Caption: Color transition of Cresol Red at the endpoint.

References

- 1. titrations.info [titrations.info]

- 2. scbt.com [scbt.com]

- 3. This compound 25 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 4. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 5. labdepotinc.com [labdepotinc.com]

- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 7. goldbio.com [goldbio.com]

Application Notes and Protocols: Cresol Red Sodium Salt in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresol Red sodium salt is a versatile pH indicator dye commonly used in laboratory settings. Its distinct color change from yellow to reddish-purple within a physiological pH range makes it a valuable tool for monitoring the acidity of cell culture media.[1][2][3] Maintaining a stable pH is critical for optimal cell growth, metabolism, and overall experimental reproducibility. This document provides detailed application notes and protocols for the effective use of this compound in cell culture.

Properties of this compound

This compound is the sodium salt of Cresol Red, a triarylmethane dye.[2] The salt form offers enhanced solubility in aqueous solutions, making it ideal for use in cell culture media.[2]

| Property | Value | References |

| Molecular Formula | C₂₁H₁₇NaO₅S | [2][4] |

| Molecular Weight | 404.41 g/mol | [4] |

| pH Indicator Range | 7.2 - 8.8 | [1][2] |

| Color Change | Yellow (acidic) to Reddish-purple (alkaline) | [1][2] |

| Solubility | Soluble in water (1 mg/mL) |

Applications in Cell Culture

The primary application of this compound in cell culture is as a non-invasive, visual indicator of media pH.[2][3] As cells metabolize nutrients, they produce acidic byproducts (e.g., lactic acid), which can lower the pH of the culture medium. A significant drop in pH can negatively impact cell health and proliferation. The color of the Cresol Red-supplemented media provides a continuous and immediate assessment of the culture's pH, allowing researchers to intervene (e.g., by changing the media) before cellular functions are compromised.

Experimental Protocols

Preparation of Cresol Red Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution.

Materials:

-

This compound (MW: 404.41 g/mol )

-

Distilled water

-

Sterile container

-

Magnetic stirrer and stir bar

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh out 4.044 g of this compound.

-

In a suitable container, add the this compound to 800 mL of distilled water.

-

Place the container on a magnetic stirrer and stir until the salt is completely dissolved.

-

Once dissolved, add distilled water to bring the final volume to 1 L.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the 10 mM stock solution at room temperature.[5]

Supplementing Cell Culture Media with Cresol Red

This protocol outlines the steps for adding the Cresol Red stock solution to a cell culture medium.

Materials:

-

Prepared 10 mM Cresol Red stock solution

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes

-

Sterile media bottles

Procedure:

-

Determine the desired final concentration of Cresol Red in the cell culture medium. A typical starting concentration is 10 µM.

-

Using the formula C₁V₁ = C₂V₂, calculate the volume of the 10 mM stock solution needed. For example, to prepare 500 mL of media with a final concentration of 10 µM Cresol Red: (10 mM) * V₁ = (0.01 mM) * (500 mL) V₁ = 0.5 mL

-

Aseptically add the calculated volume of the Cresol Red stock solution to the cell culture medium.

-

Mix the supplemented medium thoroughly by gentle inversion.

-

The Cresol Red-supplemented medium is now ready for use.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing and using Cresol Red-supplemented cell culture media.

References

Application of Cresol Red Sodium Salt in Monitoring Fermentation pH

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Effective monitoring and control of pH are critical for optimizing yield, product quality, and process consistency in microbial fermentation. Fluctuations in pH can significantly impact enzyme activity, nutrient uptake, and the overall metabolic state of the microorganisms. While traditional electrochemical pH probes are widely used, they can be susceptible to drift, require frequent calibration, and may not be suitable for all fermentation scales, especially in high-throughput screening applications. Cresol Red sodium salt, a sulfonephthalein dye, offers a simple, cost-effective, and visually intuitive alternative for monitoring pH in the neutral to slightly alkaline range, which is relevant for many fermentation processes. Its distinct color change from yellow in acidic conditions to a purplish-red in alkaline conditions provides a clear indication of pH shifts.[1][2]

Principle of Operation